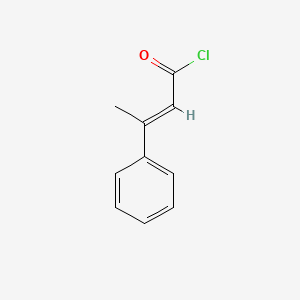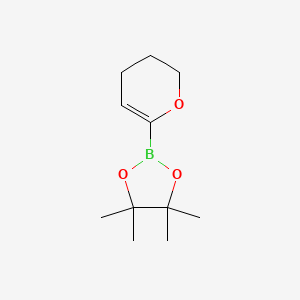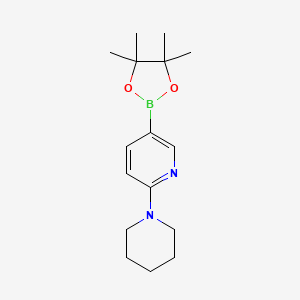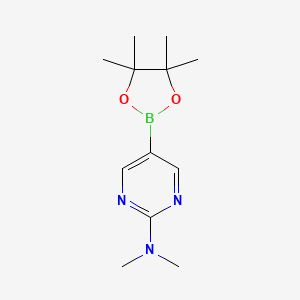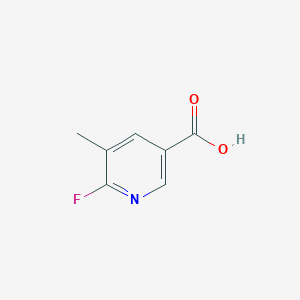![molecular formula C14H15N3 B1317799 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 524718-18-1](/img/structure/B1317799.png)
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a chemical compound with a molecular weight of 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This indicates that the compound has a complex structure with multiple rings.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.29 .Aplicaciones Científicas De Investigación
Selective NMDA Receptor Antagonism
A series of compounds, including 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and analogous quinolines, have been prepared and evaluated as NR1/2B subtype selective NMDA receptor antagonists. This research indicates the potential therapeutic applications of these compounds in neurodegenerative diseases due to their selective antagonism and activity in vivo (Büttelmann et al., 2003).
Synthesis Methodologies
A three-step synthetic process has been developed for "3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone," starting from isoquinoline. This methodology emphasizes the compound's utility in chemical synthesis and its role as an intermediate in producing more complex derivatives (Huang Wei-yi, 2006).
Advanced Synthesis of Heterocyclic Compounds
Research has developed new methods for synthesizing pyrimido[6,1-a]isoquinolines, highlighting their significance in creating physiologically active compounds. This work showcases the complexity of synthesizing such compounds and their potential applications in pharmaceuticals (Fisyuk & Mukanov, 2003).
Development of Pyridine and Fused Pyridine Derivatives
A study synthesizing a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, points to the versatility of these compounds in organic chemistry and potential drug development (Al-Issa, 2012).
Catalytic Applications and Bond Formation
The use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation has been described, forming an isoquinoline backbone. This research emphasizes the role of these compounds in facilitating complex bond formations and their potential utility in synthetic chemistry (Zhai et al., 2017).
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not mentioned in the available resources, similar compounds have shown potential in the development of new drugs . For instance, quinoline sulfonamide derivatives with tubulin polymerization inhibitory activity have been discovered and can be used as lead compounds for further modification .
Mecanismo De Acción
Target of Action
Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, suggesting they may interact with multiple receptors .
Mode of Action
It’s known that similar compounds, such as 3,4-dihydroisoquinolinones, interact with their targets through nucleophilic attack . The compound may bind to its target receptor, leading to changes in the receptor’s function .
Biochemical Pathways
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3, a key enzyme in both breast and prostate cancer .
Pharmacokinetics
Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid, suggesting good bioavailability .
Análisis Bioquímico
Biochemical Properties
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine receptors, which play a critical role in neurotransmission . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with β-adrenergic receptors can inhibit or activate these receptors, thereby influencing downstream signaling pathways . Additionally, it can modulate the activity of vasopressin receptors, affecting various physiological processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with phosphodiesterase enzymes can affect the levels of cyclic nucleotides, thereby modulating various metabolic processes . Additionally, it can influence the activity of other enzymes involved in neurotransmitter synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can influence its effectiveness and potential side effects, as the compound needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biochemical activity. For instance, its presence in the cytoplasm can influence cytoplasmic signaling pathways, while its localization in the nucleus can affect gene expression.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIXUPKLCRNMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

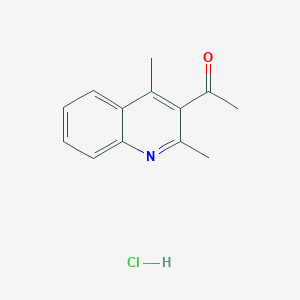
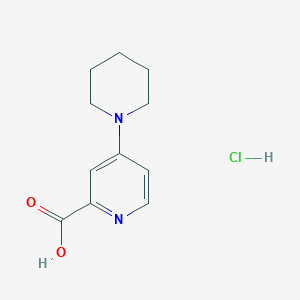
![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)

